3-(2-bromoethyl)-6-methoxy-1H-indole
Overview
Description
3-(2-Bromoethyl)-6-methoxy-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromoethyl group at the 3-position and a methoxy group at the 6-position of the indole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)-6-methoxy-1H-indole typically involves the bromination of 6-methoxyindole followed by the introduction of the bromoethyl group. One common method is to start with 6-methoxyindole, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-6-methoxyindole is then reacted with ethylene bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-6-methoxy-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(2-azidoethyl)-6-methoxy-1H-indole or 3-(2-aminoethyl)-6-methoxy-1H-indole.
Oxidation: Formation of 3-(2-bromoethyl)-6-methoxyindole-2-carboxylic acid.
Reduction: Formation of 3-(2-ethyl)-6-methoxy-1H-indole.
Scientific Research Applications
3-(2-Bromoethyl)-6-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-6-methoxy-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromoethyl group can act as an alkylating agent, potentially modifying nucleophilic sites on proteins and DNA. The methoxy group may influence the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)-1H-indole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-Methoxy-1H-indole: Lacks the bromoethyl group, which may limit its use in certain chemical reactions.
3-(2-Chloroethyl)-6-methoxy-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group, which may result in different reactivity and biological properties.
Uniqueness
The presence of both the bromoethyl and methoxy groups in 3-(2-bromoethyl)-6-methoxy-1H-indole makes it a versatile compound with unique chemical and biological properties. The bromoethyl group allows for various substitution reactions, while the methoxy group can influence the compound’s overall reactivity and binding affinity.
Properties
IUPAC Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFFCZCJJWVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471419 | |
Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-24-5 | |
Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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